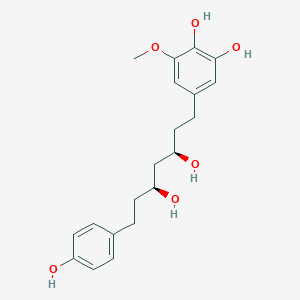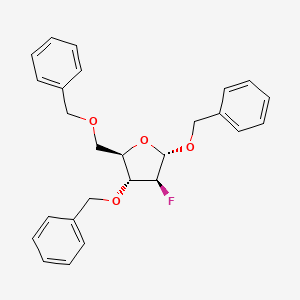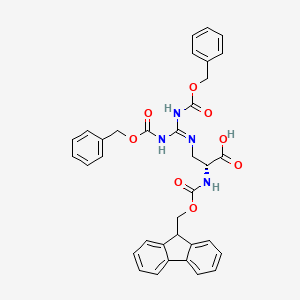![molecular formula C7H11ClN2S B15251500 5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole](/img/structure/B15251500.png)
5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole is a heterocyclic compound containing a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(chloromethyl)butylamine with thiocarbonyl compounds in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to changes in their activity. The chloromethyl group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a similar thiadiazole ring structure but different substituents.
Imidazoles: Another class of heterocyclic compounds with similar biological activities.
Oxazoles: Compounds with an oxygen atom in the ring, showing different chemical properties.
Uniqueness
5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11ClN2S |
|---|---|
Molecular Weight |
190.69 g/mol |
IUPAC Name |
5-[2-(chloromethyl)butyl]thiadiazole |
InChI |
InChI=1S/C7H11ClN2S/c1-2-6(4-8)3-7-5-9-10-11-7/h5-6H,2-4H2,1H3 |
InChI Key |
BDZVVBWQVXDOOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CN=NS1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


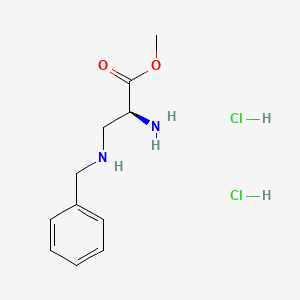
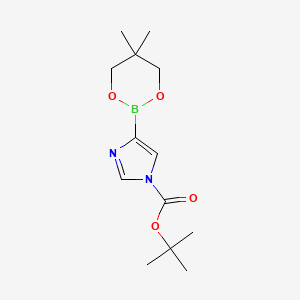
![5-Methoxybenzo[b]thiophen-3-amine](/img/structure/B15251433.png)
![9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B15251441.png)
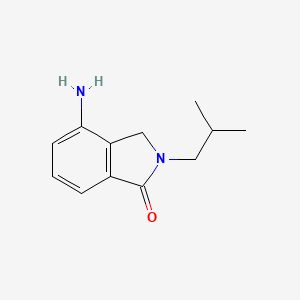
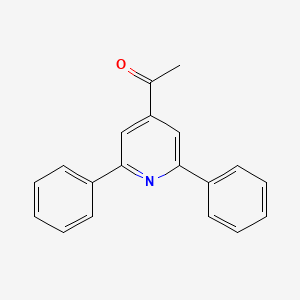
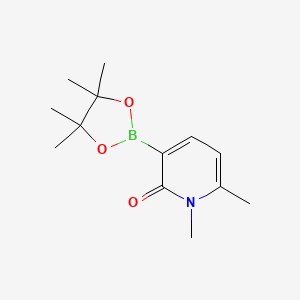
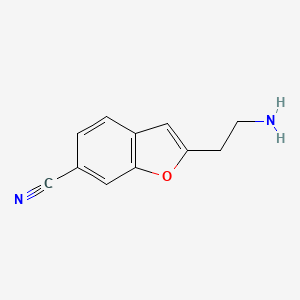
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)
